

Application Note: NMR Spectroscopy for the Structural Elucidation of β -Apo-13-carotenone

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Compound of Interest

Compound Name: *beta-Apo-13-carotenone*

CAS No.: 17974-57-1

Cat. No.: B1663481

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Target Audience: Researchers, analytical scientists, and drug development professionals.

Objective: To provide a comprehensive, self-validating methodology for the structural and stereochemical elucidation of the apocarotenoid β -apo-13-carotenone using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

The Biological Imperative of β -Apo-13-carotenone

β -Apo-13-carotenone ($C_{18}H_{26}O$) is a naturally occurring apocarotenoid generated through the eccentric cleavage of dietary β -carotene[1]. While the central cleavage of β -carotene yields retinal (Vitamin A), eccentric cleavage—mediated by enzymes such as β -carotene-9',10'-oxygenase (BCO2) or non-enzymatic oxidative degradation—produces a homologous series of bioactive apocarotenals and apocarotenones[2].

In drug development and molecular biology, β -apo-13-carotenone is of significant interest due to its role as a potent, naturally occurring antagonist of the Retinoid X Receptor alpha (RXR α) [3]. By directly binding to the RXR α ligand-binding domain, it induces the formation of a transcriptionally silent receptor tetramer, thereby downregulating retinoid-responsive gene expression[4]. Understanding the precise stereochemistry of its polyene chain (specifically the

all-E vs. Z configurations) is critical, as geometric isomerism directly dictates its binding affinity and biological efficacy.



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Biological pathway of β -carotene cleavage to β -apo-13-carotenone and subsequent RXR α antagonism.

Analytical Strategy & The Causality of NMR Selection

Mass spectrometry (LC-MS) can confirm the molecular weight and formula of β -apo-13-carotenone, but it cannot unambiguously map the connectivity of the β -ionone ring to the polyene chain or resolve the E/Z stereochemistry of the double bonds. NMR spectroscopy bridges this gap.

- **Solvent Causality:** Deuterated chloroform (CDCl₃) is the solvent of choice. Apocarotenoids are highly lipophilic, ensuring complete dissolution in CDCl₃. Furthermore, CDCl₃ lacks exchangeable protons that could interfere with the critical olefinic region (5.5 – 7.0 ppm) where the polyene chain protons resonate[5].
- **2D Correlation Causality:** The C6-C7 bond connects the β -ionone ring to the polyene chain. Because C6 is a quaternary carbon (lacking protons), standard 1H–1H COSY cannot trace the connectivity across this junction. Therefore, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to observe the 3JCH long-range couplings between the C18 methyl protons and C7, as well as between H7 and C5/C6.

Self-Validating Experimental Protocols

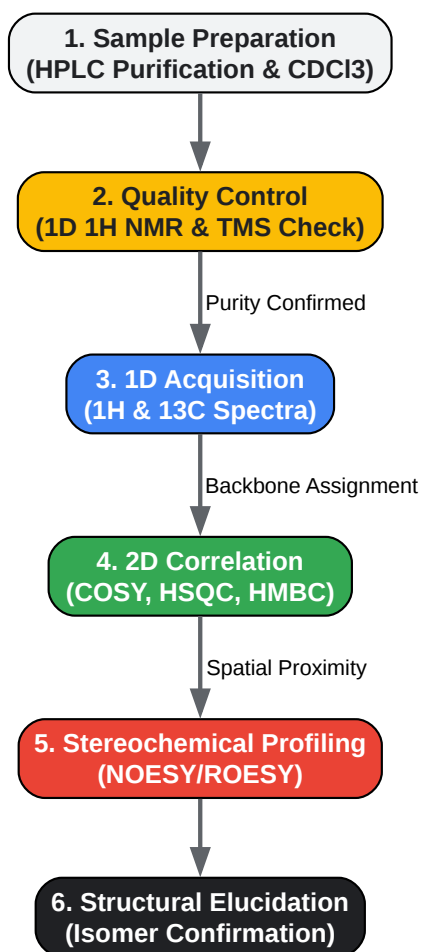
To ensure data integrity, the following step-by-step protocol incorporates internal quality control checkpoints.

Step 1: Sample Preparation & Quality Control

- Purification: Isolate β -apo-13-carotenone via preparative HPLC (C18 column, methanol/water gradient) to ensure >95% purity. Evaporate the solvent under a gentle stream of nitrogen to prevent auto-oxidation.
- Dissolution: Dissolve 5–10 mg of the purified compound in 0.6 mL of CDCl_3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.
- Self-Validation (Lineshape Check): Acquire a rapid 1D ^1H scan. Check the TMS peak at 0.00 ppm. The line width at half height ($w_{1/2}$) must be < 1.0 Hz. If the peak is broad or asymmetric, re-shim the magnet. Poor shimming will obscure the fine J-couplings in the polyene chain necessary for stereochemical assignment.

Step 2: NMR Acquisition Parameters

- 1D ^1H NMR: Acquire at 600 MHz, 298 K. Use a 30° pulse angle with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the methyl protons. Acquire 64 scans.
- 1D ^{13}C NMR: Acquire at 150 MHz using composite pulse decoupling (e.g., WALTZ-16) to remove proton splitting. Use a D1 of 2 seconds. Acquire 1024–2048 scans depending on sample concentration.
- 2D HSQC: Optimize for a one-bond coupling constant (^1JCH) of 145 Hz. This will map all protonated carbons.
- 2D HMBC: Optimize for long-range couplings (^nJCH) of 8 Hz. This is the critical step for assigning the quaternary carbons (C1, C5, C6, C13).
- 2D NOESY: Set the mixing time (τ_m) to 400 ms. Causality: A 400 ms mixing time allows sufficient Nuclear Overhauser Effect (NOE) buildup for small-to-medium molecules without triggering excessive spin diffusion, enabling the mapping of spatial proximities ($< 5 \text{ \AA}$) across the polyene chain.



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Step-by-step NMR workflow for the structural elucidation and validation of β -apo-13-carotenone.

Quantitative Data & Structural Assignments

Using standard IUPAC carotenoid numbering, the β -ionone ring comprises C1–C6 (with methyls C16, C17, C18), and the polyene chain spans C7–C13 (with methyls C19, C20). Cleavage at the C13-C14 bond yields a ketone at C13.

The following table summarizes the expected quantitative NMR assignments for the all-E isomer of β -apo-13-carotenone, synthesized from 1D/2D correlation data.

Table 1: ¹H and ¹³C NMR Spectral Data for all-E- β -Apo-13-carotenone (CDCl₃, 600 MHz, 298 K)

Position	¹³ C Shift (ppm)	¹ H Shift (ppm), Multiplicity, J (Hz)	Key HMBC Correlations (¹ H → ¹³ C)
1	34.3	-	H-16, H-17, H-2
2	19.2	1.47, m (2H)	H-3
3	41.5	1.61, m (2H)	H-2, H-4
4	33.1	2.03, t (6.2) (2H)	H-18, H-2
5	129.4	-	H-4, H-18, H-7
6	137.7	-	H-7, H-8, H-18
7	126.2	6.13, d (16.1) (1H)	H-9, H-18
8	137.4	6.15, d (16.1) (1H)	H-10, H-19
9	135.8	-	H-7, H-8, H-10, H-19
10	130.5	6.18, d (11.5) (1H)	H-8, H-11, H-12, H-19
11	127.6	6.85, dd (15.2, 11.5) (1H)	H-10, H-12
12	143.2	6.12, d (15.2) (1H)	H-10, H-20
13 (C=O)	198.5	-	H-11, H-12, H-20
16, 17	28.9	1.03, s (6H)	H-2
18	21.7	1.71, s (3H)	H-4, H-7
19	12.8	1.98, s (3H)	H-8, H-10
20	27.4	2.28, s (3H)	H-12

Stereochemical Elucidation via NOESY

The biological activity of β -apo-13-carotenone is highly dependent on its geometry. The 1D ¹H NMR spectrum provides the first layer of causality: the large vicinal coupling constants ($3J_{HH}$)

≈15–16 Hz) observed for H7-H8 and H11-H12 mathematically dictate a trans (E) configuration across those specific double bonds.

However, the C9=C10 double bond has a trisubstituted nature (due to the C19 methyl group), meaning scalar coupling cannot determine its geometry. Here, the 2D NOESY experiment is the definitive validating tool:

- all-E Confirmation: A strong NOE cross-peak between the C19 methyl protons (1.98 ppm) and the H11 olefinic proton (6.85 ppm) confirms they are spatially cis to each other, which chemically translates to an E configuration for the C9=C10 double bond.
- If the molecule had isomerized to the 9-Z configuration (often induced by light or heat during extraction), this NOE cross-peak would vanish, and a new NOE correlation between the C19 methyl protons and H8 would appear.

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